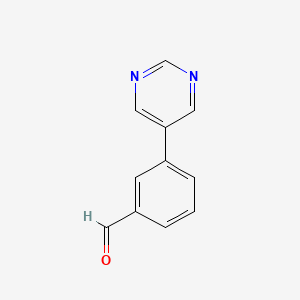

3-Pyrimidin-5-ylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyrimidin-5-ylbenzaldehyde is an aromatic organic compound. It has a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol . The compound has gained attention due to its unique properties and potential applications in various fields of research and industry.

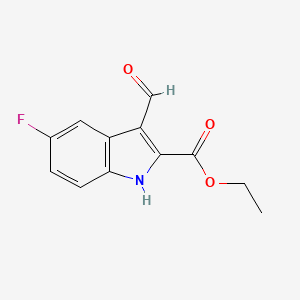

Molecular Structure Analysis

The molecular structure of 3-Pyrimidin-5-ylbenzaldehyde consists of a benzene ring attached to a pyrimidine ring via a formyl group . The InChIKey for the compound is RAHJVJBPRWJPHE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

3-Pyrimidin-5-ylbenzaldehyde has a molecular weight of 184.19 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has a topological polar surface area of 42.8 Ų .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

3-Pyrimidin-5-ylbenzaldehyde serves as a precursor in the synthesis of complex molecules. For example, its derivatives have been utilized in the cleavage of C-S bonds leading to the formation of a tetranuclear Cu(I) cluster, showcasing its role in developing metal-organic frameworks or clusters with potential applications in catalysis and materials science (Huang et al., 2007). Additionally, it has been involved in the synthesis of β-secretase inhibitors, indicating its importance in drug discovery for diseases like Alzheimer's (Lindgren et al., 2013).

Antimicrobial and Antitumor Activities

Compounds synthesized from pyrimidine derivatives, including those related to 3-Pyrimidin-5-ylbenzaldehyde, have been evaluated for their antimicrobial and antitumor activities. PyrimidinoPyrimidine derivatives synthesized through one-pot, three-component reactions have shown antimicrobial properties, suggesting their potential in developing new antibacterial and antifungal agents (Abu-Melha, 2014). Furthermore, novel pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of pyrimidine-based compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

Electronic and Optical Properties

The investigation of pyrimidine-containing compounds extends into the realm of materials science, particularly in understanding their electronic and optical properties. Pyrimidine derivatives have shown promising applications in nonlinear optics (NLO) and electronics, where their electronic affinity and triplet energy levels were explored for potential use in organic light-emitting devices (OLEDs) and optoelectronic devices (Yin et al., 2016).

Propriétés

IUPAC Name |

3-pyrimidin-5-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHJVJBPRWJPHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400505 |

Source

|

| Record name | 3-Pyrimidin-5-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrimidin-5-ylbenzaldehyde | |

CAS RN |

640769-70-6 |

Source

|

| Record name | 3-Pyrimidin-5-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)